N3-Benzyl Substitution Provides a Lipophilic Vector Advantage Over the Core Scaffold
This compound's XLogP3-AA of 1.2 significantly surpasses the core [1,2,4]triazolo[1,5-a]pyrimidine scaffold (XLogP computed as -1.145) [1][2]. This increased lipophilicity is critical for passive membrane permeability and optimal interaction with hydrophobic pockets within kinase ATP-binding sites, directly improving the likelihood of cellular activity in intact cell assays, a key requirement for progressing beyond biochemical screens.
| Evidence Dimension | Computed logP (XLogP3-AA) as measure of lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-a]pyrimidine (unsubstituted core): Calculated Log P = -1.145 |
| Quantified Difference | Δ = +2.345 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem) and SpringerMaterials, respectively |
Why This Matters
Higher lipophilicity (XLogP=1.2 vs -1.145) translates to significantly improved predicted membrane permeability for cellular target engagement, directly reducing the risk of obtaining a 'biochemically active but cellularly inactive' hit.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 684937. View Source
- [2] SpringerMaterials. [1,2,4]Triazolo[1,5-a]pyrimidine. In: Landolt-Börnstein - Group II Molecules and Radicals. Accessed April 2026. View Source
